molecular formula C8H9FN2O B13520541 5-Fluoro-2-methoxybenzimidamide

5-Fluoro-2-methoxybenzimidamide

Cat. No.: B13520541
M. Wt: 168.17 g/mol
InChI Key: RCCVGSBUXADPJH-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxybenzimidamide: is an organic compound with the molecular formula C8H9FN2O It is a derivative of benzimidazole, featuring a fluorine atom at the 5-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxybenzimidamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to ensure better control over reaction conditions and higher efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Fluoro-2-methoxybenzimidamide can undergo oxidation reactions, typically forming corresponding quinones.

    Reduction: Reduction of the compound can lead to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzimidamides.

Scientific Research Applications

Chemistry: 5-Fluoro-2-methoxybenzimidamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer agents due to its ability to interfere with cellular processes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxybenzimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anti-cancer therapy .

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-2-methoxybenzimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a methoxy group on the benzimidazole ring makes it particularly interesting for medicinal chemistry applications.

Biological Activity

5-Fluoro-2-methoxybenzimidamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and infectious disease treatment. This article presents a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its chemical structure, which comprises a benzimidazole core substituted with a fluorine atom and a methoxy group. This structural arrangement is crucial for its biological activity, influencing its interaction with biological targets.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, studies suggest that it may interact with various molecular targets involved in cell proliferation and apoptosis. The compound's ability to inhibit key signaling pathways may contribute to its antitumor properties.

Antitumor Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer types:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)0.217 ± 0.03
A549 (Lung Cancer)0.311 ± 0.05
HCT116 (Colon Cancer)0.421 ± 0.03

These values indicate that this compound is more potent than the standard drug erlotinib in inhibiting cell growth in certain cancer types.

The antitumor activity of this compound is likely mediated through the inhibition of epidermal growth factor receptor (EGFR) signaling pathways. EGFR plays a critical role in cell survival and proliferation, making it a prime target for cancer therapies. The compound's ability to inhibit EGFR activity has been linked to its cytotoxic effects on cancer cells.

Case Studies

Case Study 1: In Vitro Analysis of Anticancer Activity

In a study examining the effects of various compounds on breast cancer cells, this compound was found to significantly reduce cell viability compared to untreated controls. The study employed MTT assays to assess cytotoxicity over a range of concentrations, confirming its potential as an effective anticancer agent.

Case Study 2: Synergistic Effects with Other Compounds

Another investigation explored the combinatory effects of this compound with other chemotherapeutic agents. Results indicated that co-treatment enhanced cytotoxicity in resistant cancer cell lines, suggesting potential for combination therapies in clinical settings.

Toxicological Profile

While the therapeutic potential of this compound is promising, understanding its toxicity profile is essential for future applications. Preliminary studies indicate that at therapeutic doses, the compound exhibits manageable toxicity levels; however, further comprehensive toxicological assessments are necessary.

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

5-fluoro-2-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H9FN2O/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H3,10,11)

InChI Key

RCCVGSBUXADPJH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=N)N

Origin of Product

United States

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